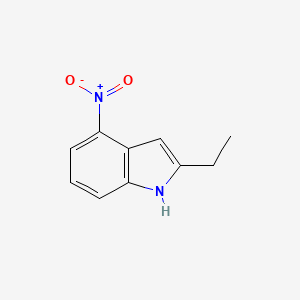

2-ethyl-4-nitro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-ethyl-4-nitro-1H-indole |

InChI |

InChI=1S/C10H10N2O2/c1-2-7-6-8-9(11-7)4-3-5-10(8)12(13)14/h3-6,11H,2H2,1H3 |

InChI Key |

HTPUORYQGIQXIM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(N1)C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 4 Nitro 1h Indole and Analogous Structures

Strategies for the Construction of the 2-Ethylindole Moiety

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis and offers powerful tools for the construction of the indole (B1671886) nucleus. researchgate.net These methods are valued for their high efficiency, functional group tolerance, and the ability to create diverse structures. mdpi.com Cascade or domino reactions, where multiple bond-forming events occur in a single pot, are particularly efficient for building complex molecules from simple precursors.

The intramolecular Heck reaction is a powerful method for synthesizing a wide range of heterocyclic compounds, including indoles. researchgate.net This approach typically involves the palladium-catalyzed cyclization of an ortho-haloaniline derivative bearing an appropriately positioned alkene. For the synthesis of a 2-ethylindole, a precursor such as an N-protected o-haloaniline with a 2-butenyl or similar side chain would be required.

A common strategy involves a cascade process that combines ortho-amination with an ipso-Heck cyclization. nih.gov For instance, the reaction between an ortho-substituted aryl iodide and an N-benzoyloxy allylamine, catalyzed by a palladium/norbornene system, can yield C3,C4-disubstituted indoles. nih.gov The mechanism proceeds through a 5-exo-trig cyclization, followed by β-hydride elimination to form an exocyclic alkene, which then isomerizes to the more stable indole structure. nih.gov Another variation is the palladium-catalyzed oxidative cyclization of N-aryl enamines. researchgate.net Recently, a one-step process from indolines to 2-arylindoles has been developed, which involves a Pd-catalyzed oxidative dehydrogenation followed by a sequential C2-regioselective Heck-type reaction. nih.gov

| Precursor Type | Catalyst System | Key Transformation | Product |

| N-(o-halophenyl)enecarbamate | Pd(OAc)₂ / Ligand | 5-endo-trig Heck cyclization | 2-Substituted Indole acs.org |

| o-Substituted Aryl Iodide + N-benzoyloxy allylamine | Palladium/Norbornene | Ortho-amination/ipso-Heck cyclization cascade | Disubstituted Indole nih.gov |

| Indoline (B122111) + Arylboronic Acid | Pd(II) | Oxidative Dehydrogenation / C2-Heck-type arylation | 2-Arylindole nih.gov |

One of the most versatile and widely used methods for the synthesis of 2-substituted and 2,3-disubstituted indoles is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction followed by a cyclization step. mdpi.comresearchgate.netnih.govresearchgate.net This sequence typically starts with an ortho-haloaniline (e.g., an ortho-iodoaniline) and a terminal alkyne. mdpi.com For the synthesis of a 2-ethylindole, 1-butyne (B89482) would be the alkyne of choice.

The process can be performed in two separate steps or as a one-pot reaction. mdpi.comnih.gov

Two-Step Protocol: First, the Sonogashira coupling of an o-iodoaniline with a terminal alkyne yields an o-alkynylaniline intermediate. nih.govnih.gov This intermediate is then isolated and subjected to a separate cyclization step, which can be induced by various catalysts or bases. nih.gov

One-Pot Protocol: The coupling and cyclization reactions are performed sequentially in the same reaction vessel without isolation of the intermediate. nih.govrsc.org This approach is more efficient and often involves heating the reaction mixture after the initial coupling is complete to promote the intramolecular cyclization of the nucleophilic amine onto the triple bond. nih.gov

Microwave-assisted one-pot syntheses have been developed to accelerate these reactions, allowing for the rapid preparation of diverse indole libraries. nih.gov The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's outcome and efficiency. nih.gov For example, N,N-dialkylated o-iodoanilines often show high reactivity in Sonogashira couplings. nih.gov The subsequent electrophilic cyclization of the resulting N,N-dialkyl-o-(1-alkynyl)anilines can be achieved using reagents like iodine to produce 3-iodoindoles. nih.gov

| Reactants | Catalyst System | Reaction Type | Key Features |

| o-Haloaniline + Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | One-pot Sonogashira/Cyclization | Mild conditions, efficient for 2-arylindoles. nih.gov |

| N,N-disubstituted 2-Iodoaniline (B362364) + Terminal Alkyne + Aryl Iodide | PdCl₂(PPh₃)₂ / CuI | Microwave-assisted, one-pot, three-component | Rapid synthesis of polysubstituted indoles. nih.gov |

| o-Ethynylaniline + Aryl Iodide | Single Palladium Source | Sequential Sonogashira/Aminopalladation/Cross-Coupling | One-pot synthesis of 2,3-diarylindoles. rsc.org |

| Halogenated Naphthoquinone + Terminal Acetylene | Palladium and Copper Catalysts | Sonogashira Coupling/Cyclization Cascade | Synthesis of Indolequinone motifs. researchgate.net |

Transition-Metal-Free Synthetic Routes for 2-Substituted Indoles

In recent years, the development of synthetic methods that avoid the use of transition metals has become a significant goal in green chemistry. For indole synthesis, several metal-free strategies have emerged.

One approach involves the reaction of 1-halo-8-lithionaphthalenes with nitriles to produce 2-substituted benzo[cd]indoles. uni-regensburg.de This method proceeds via an intramolecular aromatic nucleophilic substitution. uni-regensburg.de Another strategy demonstrated that 2-alkynyldimethylanilines can cyclize in ethanol (B145695) via a 5-endo-dig annulation to form 2-substituted indoles without any catalyst. rsc.orgresearchgate.net The ethanol solvent plays a crucial role in this N-annulation/dealkylation process. rsc.org

Photoredox catalysis using organic dyes has also provided a pathway to 2-substituted indolines from indoles. mdpi.comsemanticscholar.orgresearchgate.netbohrium.com This method involves a photoinduced dearomative nucleophilic addition to N-Boc protected indoles. semanticscholar.orgbohrium.com While this produces indolines, they can be valuable precursors to indoles. The use of organic photoredox catalysts under UV irradiation allows the reaction to proceed under mild conditions, representing an environmentally friendly alternative to metal-catalyzed processes. semanticscholar.org

| Method | Reactants | Key Conditions | Product |

| Organolithium Approach | peri-Dihalonaphthalenes + Nitriles | Formation of 1-halo-8-lithionaphthalenes | 2-Substituted Benzo[cd]indoles uni-regensburg.de |

| Annulation/Dealkylation | 2-Alkynyldimethylanilines | Heating in Ethanol (EtOH) | 2-Substituted Indoles rsc.org |

| Photoredox Catalysis | N-Boc Indoles + Nucleophiles | Organic Photocatalysts (e.g., Phenanthrene), UV light | 2-Substituted Indolines mdpi.comsemanticscholar.org |

Intramolecular Annulation Reactions for Indole Ring Formation

Intramolecular annulation involves the formation of the indole ring from a single molecule containing all the necessary atoms, typically through a cyclization reaction that forms one or more bonds. These reactions are highly efficient for constructing fused ring systems.

Palladium-catalyzed intramolecular hydroarylation of alkynes is one such method used to construct 3,4-fused tricyclic indoles. encyclopedia.pub The Larock indole synthesis, a powerful palladium-catalyzed annulation of halo-anilines and alkynes, can also be performed intramolecularly. encyclopedia.pub This has been used to create a wide variety of fused tricyclic indoles with ring sizes ranging from six to twenty-eight members. encyclopedia.pub

Copper-catalyzed annulation of α-substituted diazoacetates with 2-ethynylanilines provides a direct route to C2-functionalized indoles under mild conditions. nih.gov Furthermore, indium-catalyzed annulation of indoles with ethyl (2-ethynylaryl)methyl carbonates has been used to synthesize aryl- and heteroaryl[b]carbazoles. researchgate.net An NBS-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamide has also been described for the synthesis of fused- and spirocyclic indolines, where C2-substituents on the indole ring significantly influence the reaction's outcome. rsc.org

Cycloaddition Strategies for Indole Scaffolds

Cycloaddition reactions are powerful tools for rapidly constructing complex molecular architectures. In indole synthesis, they can be used to build the core heterocyclic structure or to append additional rings. The C2-C3 double bond of the indole ring can participate in these reactions, leading to fused ring structures. researchgate.net

Dearomative (4+3) cycloaddition reactions have been employed to synthesize cyclohepta[b]indole derivatives. acs.orgnih.govacs.org In one approach, 2-vinylindoles or 4H-furo[3,2-b]indoles react as the four-carbon partner with oxyallyl cations, which are generated in situ from α-haloketones. acs.org This method is notable for proceeding under mild, metal-free conditions to produce complex polycyclic scaffolds with high diastereoselectivity. acs.org Similarly, 3-alkenylindoles can undergo (4+3) cycloadditions with oxyallyl cations to furnish the core structure found in many bioactive alkaloids. nih.govacs.org

Other cycloaddition strategies include:

[4+2] Cycloaddition (Diels-Alder): Indoles substituted with electron-withdrawing groups can undergo Diels-Alder reactions to form carbazoles. researchgate.net Asymmetric [4+2] annulation reactions between 2,3-dioxopyrrolidines and 3-alkylidene oxindoles have also been developed to construct diverse chiral heterocyclic frameworks. nih.gov

[3+2] Cycloaddition: This strategy is used to construct pyrrolidine-containing polycyclic compounds. mdpi.com A recently developed photocatalyzed (3+2) cycloaddition between indoles and vinyldiazo species, enabled by a chromium photocatalyst, leads to densely functionalized, fused indoline structures. nih.gov

These cycloaddition strategies provide access to complex indole-containing molecules that would be challenging to assemble using more traditional linear synthetic sequences.

Methodologies for the Introduction of the 4-Nitro Group onto the Indole Core

The placement of a nitro group at the C4 position of the indole ring is a key strategic step. Direct nitration often yields mixtures of isomers, making it unsuitable for targeted synthesis. Consequently, methods involving the cyclization of pre-functionalized nitroarenes are generally preferred for their superior regiochemical control.

Direct nitration of the indole core is complicated by the electron-rich nature of the heterocycle, which makes it susceptible to polymerization and oxidation under strongly acidic conditions bhu.ac.in. To circumvent this, non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are often employed, though these typically favor substitution at the C3 position bhu.ac.in. When the C3 position is blocked, nitration tends to occur at the C5 or C6 positions.

For instance, the nitration of 3-acetylindole (B1664109) with concentrated nitric acid results predominantly in the 6-nitro derivative, with the 4-nitro derivative formed in smaller amounts umn.edu. This highlights the inherent difficulty in achieving regioselective C4 nitration on a pre-formed indole ring. The regioselectivity is highly dependent on the existing substituents and the reaction conditions, often leading to a mixture of products that require challenging separation.

| Indole Substrate | Nitrating Agent/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Indole | Benzoyl nitrate / Ethyl nitrate | 3-Nitroindole | bhu.ac.in |

| 2-Methylindole (B41428) | Nitric acid / Sulfuric acid | 2-Methyl-5-nitroindole | bhu.ac.in |

| 3-Acetylindole | Concentrated Nitric acid | 3-Acetyl-6-nitroindole, 3-Acetyl-4-nitroindole | umn.edu |

| N-Boc-indole | Ammonium (B1175870) tetramethylnitrate / (CF3CO)2O | N-Boc-3-nitroindole | rsc.org |

Building the indole ring from a substituted nitroarene precursor via reductive cyclization is one of the most effective strategies for the unambiguous synthesis of 4-nitroindoles. This approach ensures that the nitro group is correctly positioned from the start.

Classical Methodologies:

Reissert Synthesis : This method involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, like potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate wikipedia.orgresearchgate.net. Subsequent reductive cyclization of this intermediate, typically using zinc in acetic acid or catalytic hydrogenation, yields the corresponding indole-2-carboxylic acid, which can be decarboxylated upon heating wikipedia.org. A detailed procedure published in Organic Syntheses describes a parallel approach for creating 4-nitroindole (B16737) starting from 2-methyl-3-nitroaniline (B147196) orgsyn.org. This precursor is first converted to an imidate ester, which then reacts with a diethyl oxalate/potassium ethoxide complex, cyclizing to form 4-nitroindole in good yield orgsyn.org.

Leimgruber-Batcho Synthesis : A highly versatile and widely used method, this synthesis begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and often an amine like pyrrolidine, to form a β-nitroenamine wikipedia.orgresearchgate.net. This intermediate is then subjected to reductive cyclization using reagents like Raney nickel and hydrazine (B178648), or H₂/Pd-C, to furnish the indole wikipedia.org. This method is valued for its mild conditions and high yields, and it has been successfully adapted for the synthesis of various 4-substituted indoles clockss.orgbuu.ac.th.

Bartoli Indole Synthesis : This reaction provides a direct route to 7-substituted indoles through the reaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent wikipedia.orgjk-sci.comonlineorganicchemistrytutor.comquimicaorganica.org. The presence of a substituent ortho to the nitro group is crucial for the reaction's success wikipedia.orgjk-sci.com. The mechanism involves the formation of a nitrosoarene intermediate, further reaction with the Grignard reagent, and a subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement wikipedia.orgjk-sci.comquimicaorganica.org. While typically used for 7-substituted indoles, its principles of building the pyrrole (B145914) ring onto a nitroarene are relevant.

Modern Methodologies:

More recent developments include palladium-catalyzed reductive cyclizations. These methods often utilize carbon monoxide (CO) or a CO surrogate, such as phenyl formate (B1220265), as the terminal reductant mdpi.comresearchgate.netunimi.it. For example, 2-nitrostyrenes can be converted to indoles using a catalytic system of palladium diacetate and a phosphine (B1218219) ligand under a CO atmosphere acs.org. This approach demonstrates broad functional group compatibility and offers an efficient pathway to functionalized indoles from readily available nitroaromatic precursors nih.gov.

| Method | Starting Material | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Reissert Synthesis | o-Nitrotoluene derivative | 1. Diethyl oxalate, KOEt 2. Reductant (e.g., Zn/AcOH) | Good for indole-2-carboxylic acids. | wikipedia.orgorgsyn.org |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene derivative | 1. DMF-DMA, Pyrrolidine 2. Reductant (e.g., Ra-Ni, H₂) | High yields, mild conditions, versatile. | wikipedia.orgresearchgate.net |

| Bartoli Synthesis | o-Substituted nitroarene | Vinyl Grignard reagent (3 eq.) | Direct, flexible route to substituted indoles. | wikipedia.orgjk-sci.com |

| Pd-Catalyzed Cyclization | o-Nitrostyrene derivative | Pd catalyst, CO or CO surrogate | High functional group tolerance. | mdpi.comacs.org |

The Vicarious Nucleophilic Substitution of hydrogen (VNS) provides an alternative strategy for constructing the indole ring. In what is known as the Mąkosza indole synthesis, a carbanion bearing a leaving group reacts with a nitroarene to substitute a hydrogen atom, typically ortho or para to the nitro group researchgate.net. The resulting product can then be cyclized to form the indole ring.

For example, enolizable ketones can react with m-nitroaniline in the presence of a strong base like potassium tert-butoxide (t-BuOK) to yield 4- and 6-substituted nitroindoles researchgate.net. The reaction proceeds through an oxidative nucleophilic substitution of hydrogen in the m-nitroaniline with the ketone enolate researchgate.net. Subsequent oxidation of the intermediate adduct followed by an intramolecular condensation yields the final nitroindole products, with a high selectivity for the 4-nitroindole isomer researchgate.net.

Electrochemical methods offer a green and safe alternative to traditional nitration reagents. Aromatic nitration can be achieved electrochemically using tetrabutylammonium (B224687) nitrite (B80452) (NBu₄NO₂) as both a supporting electrolyte and a readily available nitro source nih.gov. The reaction mechanism involves the anodic oxidation of the nitrite ion to generate nitrogen dioxide (NO₂), which then acts as the nitrating species nih.gov. This method avoids the use of strong acids and hazardous nitrating agents.

The process is typically carried out in a divided electrolysis cell with inexpensive graphite (B72142) electrodes. The addition of co-solvents like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) has been shown to significantly improve yields for the nitration of various arenes, phenols, and aniline (B41778) derivatives nih.gov. While the direct electrochemical nitration of indole itself is complicated by its oxidative instability, this methodology presents a promising route for more robust indole precursors or derivatives.

Convergent and Divergent Synthetic Pathways for 2-Ethyl-4-nitro-1H-indole

Once the 4-nitroindole core is established, or by designing a synthesis that incorporates all substituents from the outset, the final target molecule can be assembled. Sequential functionalization strategies offer flexibility in this regard.

Two primary sequential strategies can be envisioned for the synthesis of this compound:

Strategy A: Functionalization of the 4-Nitroindole Core

This approach begins with pre-synthesized 4-nitroindole. The ethyl group is then introduced at the C2 position.

N-Protection: The indole nitrogen is first protected to prevent side reactions and to facilitate the subsequent C2-lithiation. Common protecting groups include Boc (tert-butyloxycarbonyl) or sulfonyl groups.

C2-Lithiation and Alkylation: The N-protected 4-nitroindole is treated with a strong base, such as t-butyllithium, at low temperatures to selectively deprotonate the C2 position. The resulting lithiated species is a powerful nucleophile.

Electrophilic Quench: The C2-lithiated intermediate is then quenched with an ethylating agent, such as ethyl iodide or diethyl sulfate, to install the 2-ethyl group.

Deprotection: Finally, the protecting group on the nitrogen is removed under appropriate conditions (e.g., acid for a Boc group) to yield this compound.

Strategy B: Convergent Synthesis via Reductive Cyclization

This strategy involves building the indole ring from a precursor that already contains the necessary carbon framework for the 2-ethyl substituent. This avoids direct C-H functionalization on the sensitive indole ring.

One-Pot Multicomponent Reactions (MCRs) for Indole Synthesis

Several MCRs have been developed for the synthesis of the indole nucleus. For instance, a one-pot, three-component protocol based on the Fischer indolisation–indole N-alkylation sequence allows for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.orgrsc.org This method is notable for its speed, with total reaction times often under 30 minutes, and its operational simplicity. rsc.orgrsc.org Another example involves a three-component approach to multiply-substituted indoles from nitriles, organometallic reagents, and arylhydrazine hydrochloride salts. nih.gov This process efficiently generates indoles through the in-situ formation of metalloimines, which then undergo a Fischer indole reaction. nih.gov

The application of MCRs extends to the synthesis of highly functionalized and complex indole derivatives. A one-pot, two-step, three-component reaction of indoles, acenaphthylene-1,2-dione, and enaminones has been developed for the synthesis of functionalized bis-indoles. nih.gov Similarly, a novel four-component reaction has been utilized to synthesize indole carboxamide amino amides. dergipark.org.tr These examples highlight the modularity and versatility of MCRs in constructing diverse indole-based scaffolds.

The following table summarizes key features of selected multicomponent reactions for indole synthesis:

| Reaction Type | Components | Key Features | Reference |

| Fischer Indolisation–N-alkylation | Aryl hydrazine, Ketone, Alkyl halide | Rapid (under 30 mins), High yielding, Operationally straightforward | rsc.orgrsc.org |

| Three-component Fischer Indole Synthesis | Nitrile, Organometallic reagent, Arylhydrazine hydrochloride | Efficient one-pot process | nih.gov |

| Bis-indole Synthesis | Indole, Acenaphthylene-1,2-dione, Enaminone | One-pot, two-step, three-component reaction; High regioselectivity | nih.gov |

| Indole Carboxamide Amino Amide Synthesis | 4-Nitrobenzaldehyde, Aniline, Indole-N-carboxylic acid, Benzyl (B1604629) isocyanide | Four-component reaction | dergipark.org.tr |

These MCRs represent a significant advancement in the synthesis of indoles, offering efficient and versatile routes to a wide range of substituted derivatives. The principles underlying these reactions can be adapted for the targeted synthesis of compounds like this compound by selecting appropriate starting materials.

Cascade Reactions for Indole Framework Assembly

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. rsc.org These reactions are highly efficient in building molecular complexity from simple starting materials and are particularly valuable for the synthesis of polycyclic indole frameworks. rsc.orgmdpi.com By designing a sequence of intramolecular reactions, chemists can rapidly assemble complex molecular architectures that would otherwise require lengthy, multi-step syntheses.

A variety of cascade reactions have been developed to construct the indole framework. For example, cascade reactions involving nitrones and allenes can be used to rapidly synthesize indole derivatives. nih.gov The chemoselectivity of these transformations can be controlled by the functionalization of the substrates, the reaction conditions, and the use of catalysts. nih.gov Another approach involves a NIS-mediated cascade C-N bond formation/aromatization of N-Ts-2-alkenylanilines to produce indoles in very good yields under mild conditions. organic-chemistry.org

Acid-catalyzed cascade reactions have also been employed to furnish novel and complex tetracyclic indole skeletons in a single step. mdpi.com This highlights the ability of cascade reactions to generate significant molecular complexity in an atom-economical fashion. The strategic design of cascade sequences allows for the construction of diverse and biologically intriguing indole polycycles. rsc.org

The table below provides examples of cascade reactions used in the synthesis of indole derivatives:

| Reaction Type | Starting Materials | Key Transformation | Reference |

| Nitrone-Allene Cascade | Nitrones, Allenes | Dipolar cycloaddition followed by rearrangement | nih.gov |

| NIS-mediated Cascade | N-Ts-2-alkenylanilines | C-N bond formation and aromatization | organic-chemistry.org |

| Acid-catalyzed Cascade | Indole derivatives | Formation of complex tetracyclic indole skeletons | mdpi.com |

The elegance of cascade reactions lies in their ability to orchestrate a series of transformations in a controlled manner, leading to the efficient assembly of the indole framework and its more complex derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu In the context of indole synthesis, this translates to the development of methodologies that are more environmentally benign, energy-efficient, and utilize safer reagents and solvents. rsc.orgresearchgate.net

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. yale.edu Solvent-free reactions, or those conducted in environmentally benign solvents like water or ethanol, are therefore highly desirable. rsc.orgnih.gov

Solvent-free conditions have been successfully applied to the synthesis of indole derivatives. For example, a solvent-free Mannich-type addition reaction of indole to aldehydes has been reported for the synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles. nih.gov Similarly, a microwave-assisted, solvent-free Bischler indole synthesis has been developed for the preparation of 2-arylindoles from anilines and phenacyl bromides. organic-chemistry.org This solid-state reaction avoids the use of organic solvents and toxic metal catalysts, offering a greener alternative to traditional methods. organic-chemistry.org

The use of water as a solvent is another important green chemistry approach. A microwave-promoted cycloisomerization of 2-alkynylanilines in water has been shown to be an efficient method for synthesizing 1H-indole and 2-substituted indoles without the need for a metal catalyst. elte.hu

| Reaction | Conditions | Key Green Feature | Reference |

| Mannich-type addition | Solvent-free, 100 °C | Avoidance of organic solvents | nih.gov |

| Bischler indole synthesis | Solvent-free, Microwave irradiation | Avoidance of organic solvents and metal catalysts | organic-chemistry.org |

| Cycloisomerization of 2-alkynylanilines | Water, Microwave irradiation | Use of water as a benign solvent, catalyst-free | elte.hu |

Electrocatalytic and Photocatalytic Approaches

Electrocatalysis and photocatalysis are emerging as powerful tools in green organic synthesis. These methods often proceed under mild conditions, avoid the use of stoichiometric oxidants or reductants, and can offer high selectivity. rsc.orgresearchgate.net

Electrochemical methods have been developed for the synthesis of indoles through the dehydrogenative cyclization of 2-vinylanilides. acs.org This electrocatalytic approach employs an organic redox catalyst and does not require an external chemical oxidant. organic-chemistry.orgacs.org Another electrochemical strategy involves an intramolecular C(sp²)-H amination using iodine as a mediator for the synthesis of indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.org Furthermore, electrocatalytic trifunctionalization of alkynes has been demonstrated for the synthesis of functionalized indoles. rsc.org

Photocatalysis, particularly using visible light, offers a sustainable approach to indole synthesis. nih.gov For instance, the conversion of exogenous styryl aryl azides into indoles inside living mammalian cells has been achieved under photocatalytic conditions. nih.govacs.org This highlights the potential of photocatalysis for bioorthogonal synthesis. Photocatalytic methods have also been employed for the dearomative conversion of indoles into spirocyclic indolines. thieme-connect.com The synthesis of indoles via dual C-H activation/photoredox catalysis represents another advancement in this area. researchgate.net

| Method | Key Transformation | Advantages | Reference |

| Electrocatalysis | Dehydrogenative cyclization of 2-vinylanilides | No external chemical oxidant required | organic-chemistry.orgacs.org |

| Electrocatalysis | Intramolecular C(sp²)-H amination | Metal-free | organic-chemistry.org |

| Electrocatalysis | Trifunctionalization of alkynes | Controlled synthesis of functionalized indoles | rsc.org |

| Photocatalysis | Conversion of styryl aryl azides to indoles | Can be performed in biological systems | nih.govacs.org |

| Photocatalysis | Dearomatization of indoles | Synthesis of spirocyclic indolines | thieme-connect.com |

| Photocatalysis | Dual C-H activation | Sustainable C-N/C-S bond formation | researchgate.net |

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtandfonline.com This technology is considered a green chemistry approach due to its energy efficiency. tandfonline.com

Numerous classical indole syntheses, including the Fischer, Bischler, and Madelung reactions, have been adapted to microwave conditions. nih.gov For example, a microwave-assisted, one-pot, three-component coupling reaction for the synthesis of indoles has been developed, starting from an N-substituted/N,N-disubstituted 2-iodoaniline and a terminal alkyne. nih.gov This method allows for the preparation of a variety of polysubstituted indoles in moderate to excellent yields. nih.gov

The efficiency of microwave heating has also been demonstrated in the cycloisomerization of 2-alkynylanilines in water, which proceeds without a metal catalyst. elte.hu Furthermore, a one-pot variation of the microwave-assisted, solvent-free Bischler indole synthesis simplifies the procedure and improves yields. organic-chemistry.org

| Reaction | Key Features | Yields | Reference |

| Three-component coupling | One-pot, Microwave-assisted | Moderate to excellent | nih.gov |

| Cycloisomerization of 2-alkynylanilines | Microwave-assisted, in water, catalyst-free | Good to high | elte.hu |

| Bischler indole synthesis | One-pot, Microwave-assisted, solvent-free | 52-75% | organic-chemistry.org |

The adoption of these advanced synthetic methodologies provides a robust platform for the efficient and sustainable synthesis of this compound and a vast array of other functionalized indole derivatives.

Mechanistic Investigations of Formation and Transformation Reactions

Detailed Reaction Pathways for Indole (B1671886) Ring Formation

The formation of the indole ring is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its synthesis. These methods can be broadly categorized by the nature of the key bond-forming steps.

While ionic pathways are more common for indole synthesis, radical-mediated cyclizations offer alternative routes. These reactions often involve the generation of a radical species that subsequently attacks an aromatic ring or another unsaturated moiety in an intramolecular fashion to form the five-membered pyrrole (B145914) ring.

One relevant approach involves a copper-catalyzed aerobic radical cascade reaction. For instance, a cascade reaction involving benzylamines can proceed through radical intermediates to furnish the indole core mdpi.com. In the context of 2-ethyl-4-nitro-1H-indole, a hypothetical radical pathway could involve the intramolecular homolytic aromatic substitution (HAS) of a suitably functionalized aniline (B41778) derivative. The generation of an alkyl radical on the side chain, followed by its addition to the benzene (B151609) ring and subsequent oxidation/aromatization, would lead to the cyclized product.

Ionic mechanisms are the most traditional and widely employed methods for indole synthesis.

Reissert Indole Synthesis : This classical method is particularly relevant for the synthesis of indoles from ortho-nitrotoluenes rsc.orgderpharmachemica.com. The synthesis of a 4-nitroindole (B16737), for example, can be achieved via a Reissert-type mechanism orgsyn.org. The process begins with the condensation of an o-nitro-substituted toluene derivative with diethyl oxalate (B1200264) in the presence of a strong base (like potassium ethoxide) to form an enolate. This is followed by a reductive cyclization, where reduction of the nitro group to an amino group initiates an intramolecular condensation to form the indole ring.

Vicarious Nucleophilic Substitution (VNS) : The Mąkosza indole synthesis is a prominent example that utilizes a VNS approach. In this methodology, a carbanion displaces a hydrogen atom on a nitroarene ring, typically at the ortho or para position rsc.org. For the target molecule, a starting material like 1-nitro-3-propylbenzene could theoretically react with a carbanion source that introduces the necessary functionality for subsequent cyclization to form the 2-ethylindole ring system.

Intramolecular Cyclization of ortho-Nitrochalcones : An unusual cascade cyclization can be triggered by the conjugate addition of a nucleophile, such as a cyanide anion, to ortho-nitro-substituted chalcones. This process involves an intramolecular 5-exo-trig attack of the resulting enolate onto the electrophilic nitro group, leading to a cyclic nitronate intermediate that eventually rearranges to form an indolinone derivative rsc.org. While this produces an oxidized indole core, it highlights the role of the nitro group in facilitating cyclization through ionic pathways.

Transition metal catalysis has revolutionized indole synthesis, offering high efficiency, functional group tolerance, and control over regioselectivity. Palladium, copper, and cobalt are among the most frequently used metals.

Palladium Catalysis : Palladium-based methodologies are arguably the most prominent in forming nitrogen heterocycles mdpi.com. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of o-haloanilines with alkynes. To form this compound, this would involve reacting 2-iodo-5-nitroaniline with 1-butyne (B89482). The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, alkyne insertion, and reductive elimination to form the indole ring.

Copper Catalysis : Copper-catalyzed reactions provide a cost-effective alternative. For instance, 3-arylindoles can be prepared from 2-bromoarylaminoalkanes under Cu(I) catalysis mdpi.com. Another approach involves the reductive cyclization of 2-nitrostyrenes. While often performed with reagents like formic acid, this transformation can be catalyzed by metals organic-chemistry.org.

Cobalt Catalysis : Cobalt complexes have emerged as efficient catalysts for indole synthesis. Cobalt(III)-catalyzed intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines provides a direct route to indoles mdpi.com.

| Catalyst System | Precursors | Key Mechanistic Step | Reference |

| Palladium(0) | o-haloaniline, alkyne | Oxidative addition, reductive elimination | mdpi.com |

| Copper(I) | 2-bromoarylaminoalkane | Intramolecular C-N coupling | mdpi.com |

| Cobalt(III) | o-alkenylaniline | Cross-dehydrogenative coupling | mdpi.com |

| Palladium/Ruthenium | 2-nitrostyrene, formate (B1220265) ester | Reductive cyclization | researchgate.net |

Intramolecular cyclizations are powerful strategies that construct the indole ring in a single, often stereocontrolled, step.

Oxidative Cyclization of 2-Alkenylanilines : A novel route to indoles involves a three-step sequence starting from N-substituted 2-alkenylanilines: oxidation to an epoxide, followed by intramolecular cyclization and acid-catalyzed elimination of water mdpi.com.

Intramolecular Diels-Alder Reactions : While not a direct route to the aromatic indole, intramolecular [4+2] cycloadditions, such as those involving 1-nitro-1,7,9-decatrienes, can be used to construct the core carbocyclic framework, which can later be modified nih.gov. The nitro group acts as a potent electron-withdrawing group on the dienophile, facilitating the cycloaddition.

Cascade Cyclization/Cycloaddition : A cascade sequence involving the condensation of an aldehyde with hydroxylamine can generate an oxime, which then cyclizes to a nitrone. A subsequent intramolecular 1,3-dipolar cycloaddition with a tethered alkene can rapidly build complex polycyclic systems containing the core indole structure whiterose.ac.uk.

Mechanistic Aspects of Nitro Group Introduction and Modification

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution (SEAr) reaction. The regioselectivity of this process on the indole nucleus is highly dependent on the reaction conditions and the directing effects of the heterocyclic system.

The indole ring is an electron-rich heterocycle, but nitration is not straightforward due to the sensitivity of the pyrrole ring to strong acids.

Electrophilic Aromatic Substitution (SEAr) : The active electrophile in most nitration reactions is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids ("mixed acid") masterorganicchemistry.comwikipedia.org. The indole nucleus generally directs electrophiles to the C3 position. If the C3 position is blocked, substitution may occur at other positions, including on the benzene ring.

Directing Effects and Regioselectivity : Direct nitration of indole itself is often complex. However, nitration of a pre-formed 2-ethylindole would be expected to occur primarily at the C3 position. To achieve substitution at the C4 position, a different strategy is required. One approach is to start with an already nitrated benzene derivative, such as 2-methyl-3-nitroaniline (B147196), and then construct the indole ring using a method like the Reissert or a related synthesis orgsyn.org. This pre-functionalization strategy circumvents the regioselectivity issues of direct indole nitration.

Alternative Nitrating Agents : To avoid the harsh conditions of mixed acid, other nitrating agents have been developed. A non-acidic method for the regioselective 3-nitration of indoles uses tetramethylammonium nitrate (B79036) and trifluoroacetic anhydride (B1165640), which form trifluoroacetyl nitrate (CF₃COONO₂) as the electrophilic nitrating agent nih.gov. While this method favors the C3 position, it highlights the ongoing development of milder nitration protocols. Steric hindrance at positions adjacent to large substituents can also influence the site of nitration nih.gov. For instance, the presence of a bulky group at C4 can reduce the yield of nitration at the C3 position nih.gov.

| Reagent | Conditions | Typical Position of Nitration | Reference |

| HNO₃ / H₂SO₄ | Strong acid | C3 (if available), C5 | masterorganicchemistry.comwikipedia.org |

| Tetramethylammonium nitrate / TFAA | Non-acidic, mild | C3 | nih.gov |

| Zeolite Catalyst / HNO₃ | Solid acid catalyst | Para-selective on substituted benzenes | google.com |

Electron Transfer Mechanisms in Electrochemical Processes

Electrochemical methods offer a powerful and green alternative for the synthesis of complex organic molecules, including indole derivatives. These processes rely on controlled electron transfers at an electrode surface to generate reactive intermediates. While specific electrochemical studies on this compound are scarce, the mechanisms can be inferred from research on related nitroaromatic compounds and indole syntheses.

The electrochemical reduction of nitroaromatic compounds is a well-studied process that typically proceeds in a stepwise manner. The nitro group is highly electrophilic and readily accepts electrons. The initial step involves a one-electron transfer to form a radical anion. This is often followed by a concerted transfer of multiple electrons and protons, leading to the formation of nitroso and hydroxylamine intermediates, and ultimately the corresponding amine. The precise pathway is highly dependent on the pH of the medium.

In the context of forming a nitroindole scaffold electrochemically, a key strategy involves the reductive cyclization of a suitable precursor, such as an o-nitrostyrene derivative. The electrochemical reduction of the nitro group initiates a cascade of reactions leading to the formation of the indole ring. Another advanced approach is convergent paired electrosynthesis, where both anodic and cathodic reactions are productively used. For instance, the reduction of a nitro compound at the cathode can generate an amine in situ, while a separate oxidation at the anode generates an electrophile, which then react to form the final product.

Electrochemical methods can also be employed for the dehydrogenative cyclization of precursors like 2-vinylanilides to form the indole ring, a reaction that can be mediated by species like iodine and does not require external chemical oxidants. organic-chemistry.org

Table 1: Key Electrochemical Reactions Relevant to Nitroindole Synthesis

| Reaction Type | Mediating Species | Precursor Example | Intermediate Species | Key Advantage |

|---|---|---|---|---|

| Reductive Cyclization | - | o-Nitrostyrene | Nitro radical anion, Hydroxylamine | Direct formation of the indole ring from a nitro-precursor. |

| Dehydrogenative Cyclization | Iodine | 2-Vinylaniline | Radical cation | Avoids the use of harsh chemical oxidants. organic-chemistry.org |

Oxidative Pathways Leading to Nitroindoles

The synthesis of nitroindoles can be achieved through various oxidative pathways. These methods can either involve the direct nitration of a pre-formed indole ring via an oxidative process or the construction of the indole ring from a nitro-substituted precursor.

One prominent method for synthesizing 4-nitroindoles, which can be extended to 2-alkyl derivatives, is a modification of the Reissert indole synthesis. orgsyn.org This pathway begins with an ortho-substituted nitroaniline, such as 2-methyl-3-nitroaniline, which is converted to an imidate ester. This intermediate then undergoes cyclization promoted by a strong base and a condensation agent like diethyl oxalate to form the 4-nitroindole ring system. The mechanism parallels the classical Reissert synthesis, which is a reliable method for creating the indole-2-carboxylate (B1230498) structure from 2-nitrotoluenes. orgsyn.orgderpharmachemica.com

More modern approaches involve direct C-H functionalization. For example, copper-mediated aerobic oxidative C-H iodination and nitration of indoles have been developed. rsc.org These domino reactions can introduce a nitro group at the C2 position and an iodine atom at the C3 position in a single, highly regioselective step under mild conditions. The proposed mechanism for the nitration step involves a sequence of C-H activation, followed by the oxidative addition of a nitro radical and subsequent reductive elimination. rsc.org

Furthermore, the direct nitration of the indole ring is a primary method. While indole itself is sensitive to strong acids, which can cause polymerization, nitration can be achieved using non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate. bhu.ac.inuop.edu.pk The position of nitration is heavily influenced by the substituents on the indole ring. For 2-alkylindoles, nitration under acidic conditions often leads to substitution on the benzene ring (C5 position), because the initial protonation at the C3 position deactivates the pyrrole ring towards further electrophilic attack. bhu.ac.in

Table 2: Comparison of Synthetic Pathways to Nitroindoles

| Pathway | Starting Materials | Key Reagents/Conditions | Position of Nitration | Mechanistic Hallmark |

|---|---|---|---|---|

| Reissert Synthesis | o-Nitrotoluene derivative, Diethyl oxalate | Strong base (e.g., Potassium ethoxide) | C4 (or others on benzene ring) | Base-catalyzed condensation and reductive cyclization. orgsyn.orgderpharmachemica.com |

| Oxidative C-H Nitration | Indole, Nitrating source, Iodide source | Copper catalyst, Aerobic conditions | C2 | Domino reaction involving a proposed Cu(III) intermediate. rsc.org |

Kinetic and Thermodynamic Considerations in this compound Synthesis

The synthesis of substituted indoles, particularly through electrophilic nitration, is a classic example of the principles of kinetic versus thermodynamic control. The regioselectivity of the reaction—that is, which position on the indole ring the nitro group attacks—is governed by the stability of the reaction intermediates and the activation energy required to form them.

In the electrophilic substitution of indoles, the C3 position of the pyrrole ring is the most electron-rich and sterically accessible site. Attack at this position leads to the most stable cationic intermediate (a Wheland intermediate) because the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. bhu.ac.in Therefore, under conditions where the reaction is irreversible and rapid (low temperature, mild reagents), the kinetically favored 3-nitroindole is typically the major product.

However, the presence of substituents and the reaction conditions can alter this outcome. For a 2-alkylindole, such as 2-ethyl-1H-indole, the C3 position remains the most nucleophilic. But under strongly acidic nitrating conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen or the C3 carbon can be protonated. Protonation at C3 deactivates the entire pyrrole ring, making the benzene ring the next most likely site for electrophilic attack. This leads to the formation of products nitrated at the C4, C5, C6, or C7 positions, which are the thermodynamically more stable products under these reversible, high-energy conditions. bhu.ac.inumn.edu

The synthesis of 4-nitroindoles from m-nitroaniline and enolizable ketones provides another example. This reaction proceeds via an oxidative nucleophilic substitution of hydrogen, where the kinetic product is the σ-adduct formed at the ortho position to the amino group, which then cyclizes to the indole. researchgate.net The temperature can also play a crucial role; higher temperatures can provide the necessary energy to overcome a higher activation barrier, leading to the formation of a more stable thermodynamic product, or can make a kinetically favored reaction reversible, allowing the system to equilibrate to the thermodynamic product. masterorganicchemistry.com

Table 3: Factors Influencing Regioselectivity in Indole Nitration

| Factor | Kinetic Control Conditions | Thermodynamic Control Conditions | Plausible Outcome for 2-Ethyl-1H-Indole |

|---|---|---|---|

| Temperature | Low | High | Low temp favors C3 nitration; high temp may favor benzene ring nitration. |

| Acidity | Non-acidic / Mildly acidic | Strongly acidic (e.g., H₂SO₄) | Strong acid deactivates the pyrrole ring, favoring C4/C6 nitration. umn.edu |

| Reversibility | Irreversible reaction | Reversible reaction | Reversible conditions allow equilibration to the most stable product isomer. |

| Nitrating Agent | Mild (e.g., Benzoyl nitrate) | Harsh (e.g., HNO₃/H₂SO₄) | Harsh agents promote thermodynamic product formation. |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of 2-ethyl-4-nitro-1H-indole. Through ionization and subsequent fragmentation, a unique mass spectrum is generated, which serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of its elemental composition with high accuracy. The molecular formula of this compound is C₁₀H₁₀N₂O₂. HRMS analysis, typically using electrospray ionization (ESI) in positive ion mode, would detect the protonated molecule, [M+H]⁺. This technique is essential for differentiating between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₀H₁₀N₂O₂ | 190.07423 |

| [M+H]⁺ | C₁₀H₁₁N₂O₂ | 191.08150 |

Note: Data is calculated based on monoisotopic masses.

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺ at m/z 191) is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide structural information. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or nitric oxide (NO). researchgate.net The fragmentation of indoles can also involve cleavage of substituents from the indole (B1671886) ring.

A plausible fragmentation pathway for this compound would include:

Loss of the ethyl group (C₂H₅): A primary fragmentation could be the cleavage of the ethyl group, leading to a fragment ion at m/z 162.

Loss of the nitro group (NO₂): The expulsion of the NO₂ radical is a characteristic fragmentation for nitroaromatic compounds, which would result in a fragment at m/z 145. researchgate.net

Subsequent Fragmentations: Further fragmentation of the m/z 145 ion could occur through the loss of molecules like HCN, which is common in nitrogen-containing heterocyclic rings.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure |

|---|---|---|---|

| 191 | C₂H₅ | 162 | [4-nitro-1H-indole+H]⁺ |

| 191 | NO₂ | 145 | [2-ethyl-1H-indole+H]⁺ |

This fragmentation pattern allows for the differentiation of this compound from its isomers. For instance:

Positional Isomers (e.g., 2-ethyl-5-nitro-1H-indole): While positional isomers would have the same molecular weight, the relative intensities of their fragment ions may differ due to the electronic effects of the nitro group's position on bond stabilities.

Structural Isomers (e.g., 4-nitro-3-propyl-1H-indole): Different alkyl substituents would lead to distinct neutral losses (e.g., loss of a propyl group instead of an ethyl group), generating unique fragment ions. The differentiation of isomers is often possible through careful analysis of these unique fragmentation patterns. nih.govresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of conjugated systems and chromophores within a molecule.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its chromophore, the nitro-substituted indole ring. The indole nucleus is an aromatic system with significant π-conjugation, and the nitro group acts as a powerful electron-withdrawing group and contains non-bonding electrons. The primary electronic transitions observed for such molecules are:

π → π* transitions: These high-intensity absorptions arise from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated aromatic system. slideshare.netyoutube.comlibretexts.org These are typically observed at shorter wavelengths (higher energy).

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an antibonding π* orbital of the aromatic ring. slideshare.netyoutube.com These are generally of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions. youtube.com

Studies on various nitroindole isomers show that the position of the nitro group significantly influences the absorption spectrum. For example, 4-nitroindole (B16737) has an absorption spectrum that extends further into the visible range compared to 3-nitroindole and 5-nitroindole. nih.gov This suggests that the 4-nitro substitution creates a chromophore with a smaller HOMO-LUMO energy gap.

Table 3: Reported Absorption Maxima for Nitroindole Isomers in 2-Propanol

| Compound | Absorption Maxima (λₘₐₓ) |

|---|---|

| 3-nitroindole | 349 nm |

| 4-nitroindole | Extends furthest into the visible range |

| 5-nitroindole | 322 nm |

(Source: Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol nih.gov)

Based on this data, this compound is expected to exhibit strong absorption in the near-UV and potentially the visible region of the spectrum. The ethyl group at the 2-position is likely to have a minor electronic effect on the primary chromophore.

The polarity of the solvent can influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. ijcce.ac.ir Changes in solvent polarity can stabilize or destabilize the ground and excited states of the molecule to different extents, causing a shift in the absorption maximum (λₘₐₓ). sciencepublishinggroup.com

Bathochromic Shift (Red Shift): A shift to a longer wavelength, which can occur in polar solvents if the excited state is more polar than the ground state and is thus stabilized by solvent interactions. sciencepublishinggroup.com For π → π* transitions, an increase in solvent polarity often leads to a bathochromic shift.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This is common for n → π* transitions in polar, protic solvents. sciencepublishinggroup.com The solvent molecules can form hydrogen bonds with the non-bonding electrons in the ground state, lowering its energy and increasing the energy required for the transition. youtube.com

For this compound, a molecule with a significant dipole moment due to the nitro group, switching from a non-polar solvent (like cyclohexane) to a polar solvent (like ethanol (B145695) or water) would be expected to cause shifts in its absorption bands. The n → π* transition would likely undergo a hypsochromic shift, while the π → π* transition may experience a bathochromic shift, providing further information about the nature of its electronic states. sciencepublishinggroup.comresearchgate.net

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies published for the compound “this compound.” While research exists for related nitroindole derivatives, such as 4-nitro-1H-indole-3-carboxaldehyde, the explicit data required to construct an article based on the provided outline for this compound is not present in the search results. nih.govresearchgate.net

Detailed analyses including Density Functional Theory (DFT) for geometry optimization, Ab Initio methods for electronic structure, prediction of NMR chemical shifts, Frontier Molecular Orbital (FMO) analysis, and the generation of electrostatic potential surfaces are highly specific to the exact molecular structure. Without dedicated research on this compound, it is not possible to provide the scientifically accurate data tables and detailed findings requested for each subsection of the outline.

General computational studies on other nitro-containing aromatic compounds have been conducted, but these findings cannot be directly extrapolated to this compound without introducing significant inaccuracies. nih.govresearchgate.netmaterialsciencejournal.org Therefore, to adhere to the strict requirements of scientific accuracy and focus solely on the target compound, the requested article cannot be generated at this time.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Isomeric Studies

Conformational analysis is crucial for understanding the three-dimensional structure and properties of flexible molecules like 2-ethyl-4-nitro-1H-indole. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the ethyl group to the indole (B1671886) ring.

A computational conformational analysis would involve scanning the potential energy surface by systematically rotating the dihedral angle of the C-C bond of the ethyl group. This would allow for the identification of energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. The relative energies of these conformers would determine their population distribution at a given temperature.

For substituted cyclic systems like indoles, the planarity of the bicyclic ring system is generally maintained, but the substituents can have preferred orientations. In the case of this compound, the key dihedral angle to consider would be that which defines the orientation of the terminal methyl group of the ethyl substituent relative to the plane of the indole ring.

Table 2: Hypothetical Conformational Analysis Data

| Conformer | Dihedral Angle (H-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180° | 0.00 | 75 |

| Gauche 1 | 60° | 1.20 | 12.5 |

| Gauche 2 | -60° | 1.20 | 12.5 |

Note: This table is illustrative and not based on reported experimental or computational data for this compound.

Isomeric studies would involve comparing the thermodynamic stability of this compound with other isomers, such as 2-ethyl-5-nitro-1H-indole, 2-ethyl-6-nitro-1H-indole, and 2-ethyl-7-nitro-1H-indole. DFT calculations are well-suited for determining the ground-state energies of these isomers, allowing for a prediction of their relative stabilities. These calculations would typically include geometry optimization followed by frequency calculations to obtain zero-point vibrational energies and thermal corrections to the electronic energies.

Photochemistry and Photophysical Properties

Light Absorption Characteristics of Nitroindoles

Nitroindoles are chromophoric compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. uci.edu The specific absorption characteristics are highly dependent on the position of the nitro group on the indole (B1671886) ring. nih.govacs.org Most nitroindole isomers show a broad absorption peak in the near-UV range, between 300 and 400 nm. nih.govacs.org For instance, studies on various nitroindole isomers in 2-propanol have provided detailed insights into their molar absorption coefficients and peak absorption wavelengths. nih.govacs.orgresearchgate.net

The absorption spectrum for 4-nitroindole (B16737) is notably the most red-shifted among its isomers, extending furthest into the visible range. nih.govacs.orgnih.gov This characteristic makes 4-nitro-substituted indoles true visible chromophores. nih.gov In contrast, the absorption spectra of 3-nitroindole and 5-nitroindole are primarily located in the near-UV range, with absorption maxima at 349 nm and 322 nm, respectively. nih.govacs.org The isomer 6-nitroindole is unique in that it displays two maxima within the 300-400 nm range. nih.govacs.org

| Nitroindole Isomer | Peak Absorption Wavelength (λmax) in 2-propanol (nm) |

|---|---|

| 3-Nitroindole | 349 |

| 4-Nitroindole | Most red-shifted |

| 5-Nitroindole | 322 |

| 6-Nitroindole | Two maxima in 300-400 nm range |

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure and optical properties of the indole molecule. researchgate.net This influence leads to a bathochromic (red) shift in the absorption spectra compared to the parent indole. The extent of this shift is dependent on the position of the nitro group. In the case of 4-nitroindole, the significant red-shift in its absorption spectrum is a direct consequence of the electronic perturbation caused by the nitro substituent at the 4-position. nih.govnih.gov While this substitution creates a chromophore that absorbs visible light, it has been noted that 4-nitroindole exhibits a very low fluorescence quantum yield, which makes it less suitable for applications based on fluorescence measurements. nih.gov

Excited State Dynamics and Photoreactivity

Upon absorption of light, nitroindole molecules are promoted to an electronically excited state. The subsequent relaxation and reaction pathways are complex and define the photoreactivity of the compound.

A key feature in the photochemistry of nitroaromatic compounds is the efficient formation of the lowest excited triplet state (T₁). nih.govresearchgate.net The introduction of a nitro group into an aromatic compound typically promotes ultrafast intersystem crossing from the initially formed excited singlet state (S₁) to the triplet manifold, leading to a high quantum yield for T₁ formation. nih.gov While room temperature phosphorescence has been observed in some indole derivatives, this phenomenon has not been reported for nitroindoles. nih.gov

The triplet state of nitroindoles, such as that of 6-nitroindole (³HN-6NO₂), possesses distinct physical and chemical properties. nih.gov Studies using transient absorption spectroscopy have shown that the T₁ state of 6-nitroindole exhibits both basicity and acidity, indicating its capacity for protonation in mildly acidic conditions and dissociation in basic environments. nih.gov Furthermore, this triplet state has a high oxidizing capacity, enabling it to participate in electron transfer and proton-coupled electron transfer reactions, which result in the formation of radicals. nih.gov In protic solvents, the triplet state of 6-nitroindole can dissociate at the -NH group. nih.gov

Intersystem crossing (ISC) is a radiationless transition between two electronic states with different spin multiplicities, for instance, from an excited singlet state to a triplet state. wikipedia.org This process is fundamental to the photochemistry of many nitroaromatic compounds. rsc.orgresearchgate.net The presence of the nitro group facilitates ISC, often making it an ultrafast process. nih.govresearchgate.net

The efficiency of ISC is influenced by several factors, including the energy gap between the singlet and triplet states and the degree of spin-orbit coupling. wikipedia.orgresearchgate.net In many nitroaromatic systems, the energy gap between the relevant singlet and triplet states is small, which favors the ISC process. researchgate.net For some nitro-aromatic compounds, the ISC can occur on a femtosecond timescale. researchgate.net The process can involve transitions between non-equilibrated excited states in a strongly non-adiabatic regime. researchgate.net Computational studies on molecules like ortho-nitrobenzaldehyde have shown that ISC can occur during the deactivation cascade from higher excited singlet states or from the lowest excited singlet state (S₁), populating a triplet ππ* state. nih.gov

Once populated, the triplet excited state of nitroindoles can undergo various photochemical reactions. As mentioned, the high oxidizing nature of the T₁ state of 6-nitroindole allows it to engage in electron transfer and proton-coupled electron transfer reactions. nih.gov These processes can lead to the generation of radical species, which can then participate in subsequent chemical transformations. nih.gov

While specific studies on the isomerization of 2-ethyl-4-nitro-1H-indole are not detailed in the provided context, isomerization is a known photochemical pathway for other nitroaromatic compounds. nih.gov Additionally, photolysis, or the light-induced cleavage of chemical bonds, has been observed for other photoreactive nitroindoline derivatives, such as 5-bromo-7-nitroindoline-S-ethylthiocarbamate, which undergoes photolysis at 350 nm to yield 5-bromo-7-nitrosoindoline. researchgate.net

Advanced Spectroscopic Techniques in Photochemistry

The elucidation of the complex photochemical and photophysical properties of molecules like this compound relies on a suite of advanced spectroscopic techniques. iitm.ac.inlongdom.org These methods allow for the observation and characterization of transient species and fast dynamic processes that occur upon photoexcitation. spectroscopyonline.com

Transient absorption spectroscopy is a powerful tool for studying the properties and reactivity of excited states, such as the T₁ state of 6-nitroindole. nih.gov This technique provides information on the absorption spectra and kinetic behavior of short-lived intermediates. nih.gov Ultrafast spectroscopy techniques enable the monitoring of molecular and electronic dynamics on extremely short timescales, providing insights into processes like intersystem crossing. spectroscopyonline.comescholarship.org Time-resolved UV-vis spectroscopy is another valuable method for characterizing triplet states in solution at room temperature. researchgate.net

In addition to experimental techniques, quantum chemical calculations and computational methods play a crucial role in understanding the energetics of different electronic states and mapping out potential photochemical reaction pathways. nih.govescholarship.org The integration of these advanced experimental and computational approaches provides a comprehensive picture of the photochemistry of nitroindoles. spectroscopyonline.comescholarship.org

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique used to study the excited states of molecules and the short-lived intermediates that form during photochemical reactions. By measuring the change in absorbance of a sample after excitation with a short pulse of light, researchers can gain insights into the dynamics of photoinduced processes such as intersystem crossing, internal conversion, and electron transfer.

A comprehensive search of scientific databases and literature reveals a notable absence of studies specifically investigating the transient absorption spectroscopy of this compound. While research exists on related nitro-substituted indole compounds, the specific ethyl substitution at the 2-position and the nitro group at the 4-position create a unique molecular structure whose photophysical properties have not been characterized using this technique. Therefore, no data on the transient absorption spectra, lifetimes of excited states, or quantum yields for the formation of transient species for this compound can be provided at this time.

Time-Resolved Resonance Raman Spectroscopy

Time-resolved resonance raman (TRRR) spectroscopy is another sophisticated technique that provides detailed structural information about short-lived intermediates in photochemical reactions. By probing the vibrational modes of a molecule in its excited state, TRRR can help to identify the specific structural changes that occur upon photoexcitation.

Similar to the findings for transient absorption spectroscopy, there is no available research in the scientific literature on the time-resolved resonance raman spectroscopy of this compound. Studies on other nitroaromatic compounds have utilized TRRR to elucidate the nature of their excited states and reactive intermediates. However, the absence of such studies for this compound means that no information on its excited-state vibrational frequencies or structural dynamics is currently available.

Structure Activity Relationship Sar Studies: Mechanistic Insights

Influence of the 4-Nitro Group on Chemical Reactivity

The nitro group at the C4 position of the indole (B1671886) ring is a powerful modulator of the molecule's electronic properties and reactivity. Its influence extends throughout the bicyclic system, affecting reaction pathways and the properties of other functional groups.

The 4-nitro group exerts a strong electron-withdrawing effect on the indole ring through a combination of two primary mechanisms: the inductive effect (-I) and the resonance effect (-M). The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic system through the sigma bond framework (inductive effect). More significantly, the nitro group can participate in resonance, delocalizing the pi-electrons of the indole ring onto its oxygen atoms.

This delocalization reduces the electron density across the entire indole scaffold, a phenomenon known as aromatic system perturbation. The indole ring, typically an electron-rich heterocycle highly susceptible to electrophilic attack, becomes significantly deactivated by the presence of the 4-nitro group. This deactivation makes electrophilic aromatic substitution reactions, which characteristically occur at the C3 position in unsubstituted indoles, more difficult to achieve. The reduced electron density also influences the molecule's spectroscopic properties, leading to shifts in its absorption spectra.

Table 1: Electronic Effects of the 4-Nitro Group

| Effect | Description | Consequence on Indole Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through sigma (σ) bonds due to the high electronegativity of the nitro group. | General decrease in electron density. |

| Resonance Effect (-M) | Delocalization of pi (π) electrons from the aromatic ring onto the nitro group. | Significant reduction of electron density, particularly at positions ortho and para to the nitro group. |

The indole N-H proton is weakly acidic. The presence of the electron-withdrawing 4-nitro group significantly enhances this acidity. By pulling electron density away from the pyrrole (B145914) ring, the nitro group stabilizes the negative charge that develops on the nitrogen atom upon deprotonation (the indolide anion). This stabilization lowers the energy of the conjugate base, thereby lowering the pKa of the N-H proton and making it more acidic compared to unsubstituted indole.

The nitro group is a key participant in the redox chemistry of the molecule. It is a reducible functional group, meaning it can be readily transformed into other nitrogen-containing groups under reducing conditions. The most common and synthetically useful transformation is the reduction of the nitro group to a primary amine (-NH2) derpharmachemica.com. This reaction fundamentally alters the electronic character of the substituent, converting a strong electron-withdrawing group into a strong electron-donating group. This transformation is pivotal in the synthesis of various indole derivatives, as the resulting 4-aminoindole can undergo a different set of chemical reactions, such as diazotization or acylation. Common reagents for this reduction include metals in acidic media (e.g., Sn/HCl), catalytic hydrogenation (e.g., H2, Pd/C), or other systems like zinc in ammonium (B1175870) chloride scispace.com.

In terms of oxidative transformations, the 4-nitro group deactivates the indole ring, making it more resistant to oxidative degradation compared to electron-rich indoles. However, the indole nucleus itself can still be subject to oxidation under harsh conditions. The nitro group's presence makes oxidative coupling reactions, which often proceed via electrophilic palladation, more challenging acs.orguri.edu.

Impact of the 2-Ethyl Substitution on Reactivity and Selectivity

The ethyl group at the C2 position primarily influences the molecule's reactivity through steric and electronic effects, which can either complement or oppose the effects of the 4-nitro group.

Steric hindrance refers to the spatial bulk of a group that can impede the approach of a reactant to a nearby reaction site. The 2-ethyl group introduces steric bulk near the N1 and C3 positions of the indole ring.

The indole C3 position is the most common site for electrophilic attack. With the C2 position occupied by an ethyl group, the approach of an electrophile to the C3 position is more sterically hindered than in an indole with no C2 substituent. While electrophilic substitution is already disfavored due to the deactivating 4-nitro group, any such reaction would be further impeded by the adjacent ethyl group. Similarly, reactions involving the indole nitrogen, such as N-alkylation or N-acylation, may be slowed by the steric presence of the 2-ethyl group, which can restrict access to the N-H proton and the nitrogen lone pair. In synthetic strategies like the Larock indole synthesis, steric factors are known to play a crucial role in determining the regioselectivity, with bulkier groups often directing the substitution pattern nih.gov. This principle suggests that the 2-ethyl group can serve to direct incoming reagents away from its immediate vicinity.

The ethyl group is an alkyl substituent and is generally considered to be electron-donating through the inductive effect (+I). It pushes electron density through the sigma bonds into the indole ring system chemistrytalk.orgwikipedia.org. This effect is localized and weakens with distance, but it serves to increase the electron density of the aromatic ring, particularly at the C2 and C3 positions.

This +I effect of the 2-ethyl group is electronically opposed to the strong electron-withdrawing (-I, -M) effects of the 4-nitro group. The ethyl group slightly activates the ring towards electrophilic attack, while the nitro group strongly deactivates it. The net reactivity of the molecule is a balance of these competing influences. Although the deactivating effect of the nitro group is dominant, the electron-donating nature of the ethyl group makes the ring of 2-ethyl-4-nitro-1H-indole marginally less electron-poor than that of 4-nitro-1H-indole itself. This subtle modulation can influence the rates and conditions required for certain reactions.

Table 2: Competing Electronic Effects on the Indole Ring

| Substituent | Position | Electronic Effect | Impact on Ring Electron Density |

|---|---|---|---|

| Nitro | C4 | -I, -M (Electron-withdrawing) | Strong Decrease |

| Ethyl | C2 | +I (Electron-donating) | Slight Increase |

| Net Effect | - | Predominantly electron-withdrawing | Deactivated, but less so than 4-nitro-1H-indole |

Correlation of Structural Elements with Specific Reaction Outcomes

The reactivity of "this compound" is intricately governed by the interplay of its structural components: the indole nucleus, the 2-ethyl substituent, and the 4-nitro substituent. The indole ring itself is an electron-rich aromatic system, inherently reactive towards electrophiles, particularly at the C3 position. However, the substituents significantly modulate this intrinsic reactivity.

The nitro group at the C4 position is a potent electron-withdrawing group due to both resonance and inductive effects (-R and -I). This has two primary consequences:

Deactivation of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS): The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the entire indole ring system, making it less nucleophilic and thus less reactive towards electrophiles.

Activation of the benzene ring towards nucleophilic aromatic substitution (SNAr): By withdrawing electron density, the nitro group makes the benzene portion of the indole ring susceptible to attack by nucleophiles, a reactivity pattern not typical for unsubstituted indoles. This effect is most pronounced at the positions ortho and para to the nitro group.

The ethyl group at the C2 position is generally considered an electron-donating group through induction (+I effect), which would slightly counteract the deactivating effect of the nitro group. However, its more significant influence is often steric. The ethyl group can sterically hinder the approach of reactants to the C3 position and the N1 position of the pyrrole ring.

The interplay of these electronic and steric factors dictates the specific outcomes of various reactions. For instance, in electrophilic substitution reactions, the strong deactivating effect of the nitro group would likely dominate, making such reactions challenging. If forced, the substitution pattern would be directed by the existing substituents. In contrast, nucleophilic aromatic substitution is a more probable reaction pathway, with the regioselectivity being controlled by the activating effect of the nitro group.

To quantify the relationship between the structure of this compound and its reactivity, several molecular descriptors are employed. These descriptors provide insight into the electronic and steric properties of the molecule, allowing for predictions of its chemical behavior.

Electronic Descriptors:

Hammett Substituent Constants (σ): These constants quantify the electron-donating or electron-withdrawing ability of a substituent. While specific Hammett constants for substituents on an indole ring are not extensively tabulated, values for substituted benzene rings provide a useful approximation. The nitro group has a large positive σ value, indicating its strong electron-withdrawing nature, while the ethyl group has a small negative σ value, reflecting its weak electron-donating character.

| Substituent | Position | Hammett Constant (σp) | Electronic Effect |

| Nitro (NO₂) | 4 | +0.78 | Strongly electron-withdrawing |

| Ethyl (C₂H₅) | 2 | -0.15 | Weakly electron-donating |

Molecular Electrostatic Potential (MEP): MEP maps are computational tools that visualize the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the MEP would be expected to show a significant region of positive potential on the benzene ring, particularly around the carbons ortho and para to the nitro group, indicating sites favorable for nucleophilic attack. The region around the pyrrole ring would be less electron-rich than in unsubstituted indole.